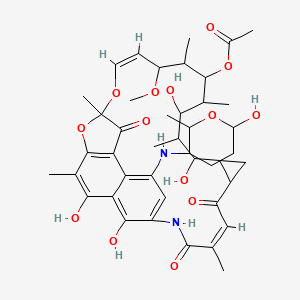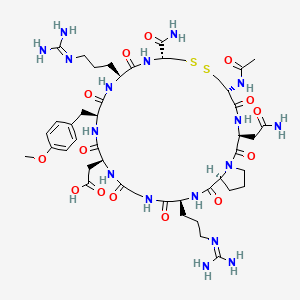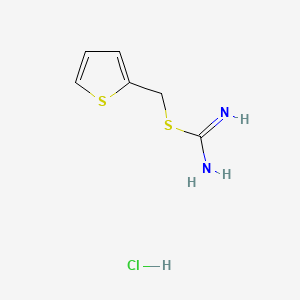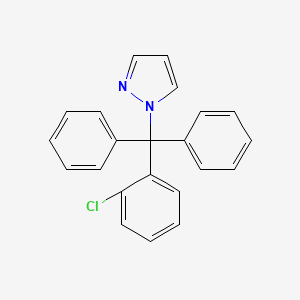
6-马来酰亚胺己酸磺基-N-琥珀酰亚胺酯
描述
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional cross-linker that contains N-hydroxysuccinimide (NHS) ester and maleimide groups . This allows covalent conjugation of amine- and sulfhydryl-containing molecules .
Synthesis Analysis
NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .Molecular Structure Analysis
The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .Chemical Reactions Analysis
NHS esters react with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH .Physical And Chemical Properties Analysis
The molecular formula of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is C14H15N2NaO9S . Its molecular weight is 410.33 g/mol . The IUPAC name is sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate .科学研究应用
表面反应和生物分子固定
6-马来酰亚胺己酸磺基-N-琥珀酰亚胺酯 (SMH) 广泛用于涉及胺的表面反应。Xiao 等人 (2004 年) 和 Xiao 等人 (2005 年) 探讨了 SMH 如何使肽等生物分子固定在表面上。他们的研究揭示了马来酰亚胺侧基表面的形成,这对生物分子固定中的氨基末端结构和桥接结构至关重要 (Xiao 等人,2004 年) (Xiao 等人,2005 年)。
蛋白质结构分析中的化学交联
Chen 等人 (2013 年) 研究了化学交联剂(包括 SMH)与蛋白质的反应性。他们发现蛋白质的结构和化学交联剂的反应基团(特别是马来酰亚胺)在交联效率中起着重要作用。这项研究强调了 SMH 在绘制三维蛋白质结构中的重要性 (Chen、Nielsen 和 Zenobi,2013 年)。
提高水性介质中的稳定性和反应性
Kida 等人 (2007 年) 研究了各种 6-马来酰亚胺己酸活性酯(包括 SMH)在水性介质中的反应性和稳定性。他们的研究对于理解这些化合物的稳定性和反应性至关重要,这些化合物对于制备酶免疫偶联物至关重要 (Kida 等人,2007 年)。
蛋白质标记和 PET 成像
Wängler 等人 (2012 年) 在蛋白质标记中利用 SMH 进行正电子发射断层扫描 (PET) 成像。这项研究证明了 SMH 在生物偶联中的效用及其在先进成像技术中的应用 (Wängler 等人,2012 年)。
对细胞脂肪酸摄取的影响
Coort 等人 (2002 年) 研究了长链脂肪酸的磺基-N-琥珀酰亚胺酯的使用,重点介绍了它们在抑制细胞脂肪酸摄取中的特异性。这项研究阐明了质膜蛋白在脂肪酸摄取过程中的功能意义,以及这些酯在该机制中的具体作用 (Coort 等人,2002 年)。
白蛋白结合前药
Warnecke 等人 (2004 年) 合成了抗癌药物卡铂的马来酰亚胺衍生物,并研究了其生物活性,作为白蛋白结合前药。他们探讨了这些化合物与人血清白蛋白的相互作用,证明了 SMH 衍生物在改善抗肿瘤作用方面的潜力 (Warnecke 等人,2004 年)。
药物开发中的偶联
Ehrlich 等人 (2013 年) 讨论了使用 SMH 等异双功能连接子制备白蛋白偶联物。这项研究对于理解这些偶联物在药物开发中的作用至关重要,尤其是在延长治疗剂的半衰期方面 (Ehrlich 等人,2013 年)。
作用机制
Target of Action
The primary targets of Sulfo-EMCS are molecules containing primary amines and free sulfhydryl groups . These groups are typically found in proteins, peptides, and other biomolecules .
Mode of Action
Sulfo-EMCS is a heterobifunctional cross-linking reagent . It initially couples to molecules containing primary amines by forming amide bonds . The second coupling is specific for molecules containing free sulfhydryl groups, forming a stable thioether linkage .
Biochemical Pathways
Sulfo-EMCS is widely used in bioconjugation reactions . It enables the attachment of proteins, peptides, or other biomolecules to thiol-containing compounds or surfaces . This can affect various biochemical pathways depending on
未来方向
The compound has been used in the synthesis of maleimide-activated carbohydrates for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction . It has also been used in the synthesis of a glucuronide prodrug of doxorubicin bearing a maleimide side chain as an antitumor agent .
生化分析
Biochemical Properties
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester plays a significant role in biochemical reactions. It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) . The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) . This compound is useful for the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Cellular Effects
The effects of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester on cells and cellular processes are primarily related to its ability to facilitate the attachment of proteins, peptides, or other biomolecules to thiol-containing compounds This can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester involves its reactivity towards amines and sulfhydryl groups . It can form amide bonds with primary amines and thioether linkages with sulfhydryl groups . These reactions allow it to attach proteins, peptides, or other biomolecules to thiol-containing compounds .
属性
IUPAC Name |
sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXXTLMKGZDPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401051 | |
| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215312-86-0 | |
| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfo-EMCS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sulfo-EMCS enables protein conjugation through a two-step process. First, its succinimidyl ester group reacts with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. Second, the maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) on another molecule, forming a stable thioether linkage [, , ]. This method offers several advantages:
A: In a study focusing on developing new chitosan-based materials for tissue engineering, researchers utilized Sulfo-EMCS to covalently conjugate Bovine Serum Albumin (BSA) to chitosan []. Chitosan was modified to introduce sulfhydryl groups, and BSA was modified with Sulfo-EMCS to introduce maleimide groups. The reaction between these two modified molecules resulted in a stable chitosan-BSA conjugate. This method holds promise for developing advanced biomaterials by incorporating growth factors or cell adhesion molecules onto chitosan.
A: The length of the linker in Sulfo-EMCS, represented by the 6-carbon chain, can affect the conjugation efficiency and the properties of the resulting conjugate. A longer linker provides greater flexibility and spatial separation between the conjugated molecules, potentially reducing steric hindrance and improving accessibility for subsequent interactions []. Conversely, shorter linkers may be preferred when a more compact conjugate structure is desired.
ANone: Several techniques can be employed to confirm successful conjugation:
ANone: Despite its advantages, some limitations should be considered:
A: Research highlighted that the efficiency of DNA immobilization and hybridization on silane films is influenced by the underlying surface properties []. Sulfo-EMCS was used as a crosslinker to attach DNA probes to these surfaces. The study found that a rougher surface, achieved by using a thicker multilayer silane film, allowed for higher DNA immobilization densities and improved hybridization efficiency compared to a smoother monolayer film. This difference is attributed to reduced steric hindrance and tighter packing of DNA double helices on the rougher surface.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)









